molecular formula C11H8O2 B049639 1-Hydroxy-2-naphthaldehyde CAS No. 574-96-9

1-Hydroxy-2-naphthaldehyde

Cat. No.: B049639
CAS No.: 574-96-9
M. Wt: 172.18 g/mol
InChI Key: OITQDWKMIPXGFL-UHFFFAOYSA-N
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Description

It is a member of the class of naphthaldehydes, characterized by a naphthalene ring substituted by a hydroxy group at position 1 and an aldehyde group at position 2 . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-Hydroxy-2-naphthaldehyde (HNA) primarily targets Zinc ions (Zn2+) . Zinc ions are essential trace elements related to human growth and health, existing in many enzymes . They participate in various physiological processes such as gene transcription, bio-signal transduction, intelligence development, and cell immune .

Mode of Action

HNA interacts with its targets through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves tautomerism from the original excited form to another electronic structure via intramolecular hydrogen bond . The solvation stabilizes both the ground state and the excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .

Biochemical Pathways

The ESIPT effects can be found in many organic compounds and biological systems . The ESIPT reaction from the enol form to the keto form has a low barrier in the cyclohexane solvation . The disaggregation of the excited enol form is favored instead of the ipt conversion to the keto form, vanishing the specific esipt pathway in the protic surroundings .

Result of Action

The interaction of HNA with Zn2+ results in a turn-on fluorescence . This fluorescence is used for the accurate and quantitative detection of Zn2+ in real samples . It shows good selectivity, very low detection limit, real-time response, and reusability . Moreover, this probe has the potential application to trace Zn2+ in living cells with low cytotoxicity .

Action Environment

The action of HNA is influenced by environmental factors. For instance, the solvation environment can stabilize both the ground state and the excited state in the enol form . The medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form . The specific ESIPT pathway vanishes in the protic surroundings .

Biochemical Analysis

Comparison with Similar Compounds

1-Hydroxy-2-naphthaldehyde can be compared with other similar compounds:

This compound stands out due to its specific positioning of functional groups, which imparts unique photophysical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQDWKMIPXGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332062
Record name 1-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-96-9
Record name 1-Hydroxy-2-naphthaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-2-naphthaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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